molecular formula C15H14N4O3 B4335277 4-(4-METHOXYPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]-1,2,5-OXADIAZOL-3-AMINE

4-(4-METHOXYPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]-1,2,5-OXADIAZOL-3-AMINE

Cat. No.: B4335277
M. Wt: 298.30 g/mol
InChI Key: OVQBHIAQNANCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-METHOXYPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a methoxyphenoxy group, a pyridinylmethyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenol with pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The final step involves the cyclization of the hydrazone with an appropriate nitrile oxide to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of 4-(4-hydroxyphenoxy)-N-(pyridin-4-ylmethyl)-1,2,5-oxadiazol-3-amine.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-METHOXYPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]-1,2,5-OXADIAZOL-3-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-hydroxyphenoxy)-N-(pyridin-4-ylmethyl)-1,2,5-oxadiazol-3-amine
  • 4-(4-methoxyphenoxy)-N-(pyridin-4-ylmethyl)-1,2,5-thiadiazol-3-amine
  • 4-(4-methoxyphenoxy)-N-(pyridin-4-ylmethyl)-1,2,5-triazol-3-amine

Uniqueness

4-(4-METHOXYPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]-1,2,5-OXADIAZOL-3-AMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its oxadiazole ring is particularly noteworthy for its stability and ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-methoxyphenoxy)-N-(pyridin-4-ylmethyl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-20-12-2-4-13(5-3-12)21-15-14(18-22-19-15)17-10-11-6-8-16-9-7-11/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQBHIAQNANCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NON=C2NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-METHOXYPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]-1,2,5-OXADIAZOL-3-AMINE

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